5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole

Medicinal Chemistry Structure-Activity Relationship Tetrazole Derivatives

5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole (CAS 1240725-37-4) is a synthetic small molecule belonging to the 5-sulfonyltetrazole class, characterized by a benzo[d][1,3]dioxole moiety linked via an ethylsulfonyl bridge to a 1-phenyl-1H-tetrazole core (molecular formula C16H14N4O4S, MW 358.37 g/mol). It is listed in chemical supplier catalogs as a research-grade screening compound, but no peer-reviewed publications, patents, or authoritative database entries containing its biological activity or physicochemical performance data were identified during systematic searches of primary literature and patent databases.

Molecular Formula C16H14N4O4S
Molecular Weight 358.4 g/mol
CAS No. 1240725-37-4
Cat. No. B12641251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole
CAS1240725-37-4
Molecular FormulaC16H14N4O4S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CCS(=O)(=O)C3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C16H14N4O4S/c21-25(22,9-8-12-6-7-14-15(10-12)24-11-23-14)16-17-18-19-20(16)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2
InChIKeyVHEQMLBYQXDAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole (CAS 1240725-37-4): Chemical Identity and Sourcing Baseline


5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole (CAS 1240725-37-4) is a synthetic small molecule belonging to the 5-sulfonyltetrazole class, characterized by a benzo[d][1,3]dioxole moiety linked via an ethylsulfonyl bridge to a 1-phenyl-1H-tetrazole core (molecular formula C16H14N4O4S, MW 358.37 g/mol). It is listed in chemical supplier catalogs as a research-grade screening compound, but no peer-reviewed publications, patents, or authoritative database entries containing its biological activity or physicochemical performance data were identified during systematic searches of primary literature and patent databases. Consequently, any evidence of differentiation from structurally related analogs must be derived from class-level inferences based on the properties of the broader 5-sulfonyltetrazole scaffold, as direct quantitative data for this specific compound are absent from the public domain.

Screening compound without direct biological data; all activity inference is class-level from 5-sulfonyltetrazole SAR.
Data to verify
Structure-guided probe design for targets tolerant of N1-phenyl and benzo[d][1,3]dioxole motifs.
Hypothesis-driven selection
Procurement context: research-grade, lot-specific identity; no peer-reviewed pharmacology reported.
Class-level SAR only

Procurement Risk for 1240725-37-4: Why In-Class 5-Sulfonyltetrazole Analogs Are Not Interchangeable Without Direct Evidence


The 5-sulfonyltetrazole chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity. For example, within the neuroblastoma differentiation series reported by Johns et al. (2023), substituting the N1-methyl group with an allyl group or modifying the 5-sulfonyl substituent from ethylsulfonyl to allylsulfonyl resulted in substantial shifts in both differentiation potency and cytotoxicity. [1] This demonstrates that small structural modifications within the 5-sulfonyltetrazole family can lead to significant functional divergence. Therefore, generic substitution of 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole with a seemingly related analog—such as the methylene-bridged variant 5-(benzo[1,3]dioxol-5-ylmethanesulfonyl)-1-phenyl-1H-tetrazole (CAS 1036244-18-4) [2] or simpler alkylsulfonyl tetrazoles—cannot be justified without direct, quantitative comparative data. However, such data are currently unavailable for this specific compound, making any substitution an unquantified risk.

Linker
Ethyl spacer (C2) between sulfonyl and benzodioxole
Methylene spacer (C1) analog (CAS 1036244-18-4) may shift conformational landscape and SAR
N1 Group
N1-phenyl (π-stacking potential, steric bulk)
N1-methyl analogs (e.g., 3a) lack aromatic π contribution; binding mode may not translate
Metabolic Liability
Benzo[d][1,3]dioxole: CYP-mediated bioactivation risk
Alkylsulfonyl tetrazoles (e.g., 3a) lack this structural alert; redox profile may differ

Differentiation Evidence for 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole: Quantitative Comparator Analysis


Structural Distinction from Methylene-Bridged Analog (CAS 1036244-18-4) Implies Pharmacophore Divergence

The target compound contains a two-carbon ethyl linker between the sulfonyl group and the benzo[d][1,3]dioxole ring, whereas the closest commercially cataloged analog, 5-(benzo[1,3]dioxol-5-ylmethanesulfonyl)-1-phenyl-1H-tetrazole (CAS 1036244-18-4), bears a one-carbon methylene linker. [1] This difference increases the topological distance between the benzodioxole and the tetrazole core from 4 bonds (methylene) to 5 bonds (ethylene). In the broader sulfonyltetrazole class, linker length and conformational flexibility are known to critically modulate biological activity; for instance, the neuroblastoma differentiation activity of 5-sulfonyltetrazoles varies significantly with the nature of the substituent on the sulfonyl sulfur, as demonstrated by the difference between 1-methyl-5-(ethylsulfonyl)-1H-tetrazole and 5-(allylsulfonyl)-1-methyl-1H-tetrazole. [2] While no direct head-to-head assay compares these two specific compounds, this class-level SAR precedent establishes structural non-interchangeability.

Ethyl vs Methylene
Class-level inference
5-bond distance vs 4-bond; increased conformational flexibility, altered benzodioxole orientation
Structural non-interchangeability supported
No head-to-head assay; class SAR precedent only
Medicinal Chemistry Structure-Activity Relationship Tetrazole Derivatives

N1-Phenyl Substitution as a Distinct Pharmacophoric Element vs. N1-Methyl Sulfonyltetrazoles

The target compound incorporates a 1-phenyl substituent on the tetrazole ring, differentiating it from the N1-methyl series (e.g., 1-methyl-5-(ethylsulfonyl)-1H-tetrazole, 3a) that forms the basis of published 5-sulfonyltetrazole SAR. [1] The Johns et al. (2023) study explicitly demonstrates that substituent changes at the N1 position significantly alter biological activity; for example, 5-(allylsulfonyl)-1-methyl-1H-tetrazole (3c) displayed more pronounced neuroblastoma differentiation and cytotoxic activity than the parent 1-methyl-5-(ethylsulfonyl) compound. [1] The target compound's phenyl group introduces additional π-stacking potential and steric bulk not present in the N1-methyl analogs, which, based on molecular docking assessments of sulfonylated tetrazoles against Glc-N-6P, can redirect binding site interactions. [2] No direct comparative biological data between N1-phenyl and N1-alkyl 5-sulfonyltetrazoles are available; this inference is strictly class-level.

N1-Phenyl vs Methyl
Class-level inference
N1-phenyl introduces π-stacking and steric bulk absent in N1-methyl; binding mode may diverge significantly
Hypothesis-driven target engagement difference
No direct IC50 or Ki data; molecular docking extrapolation
Drug Discovery Molecular Docking Tetrazole SAR

Benzo[d][1,3]dioxole Moiety as a Redox-Active and Metabolic Liability Differentiator

The benzo[d][1,3]dioxole (methylenedioxyphenyl) group in the target compound is a known metabolic and redox-active structural alert. This moiety can undergo cytochrome P450-mediated methylenedioxy ring opening, potentially generating catechol metabolites or quinone species capable of redox cycling and covalent protein adduct formation. [1] This distinguishes the compound from simpler 5-sulfonyltetrazoles bearing metabolically inert alkylsulfonyl groups (e.g., 1-methyl-5-(ethylsulfonyl)-1H-tetrazole). While no experimental metabolic stability or toxicity data exist for this specific compound, the well-characterized metabolism of the methylenedioxyphenyl group in compounds such as piperine and safrole [1] supports a class-level inference of differential metabolic handling. The methylene-bridged analog CAS 1036244-18-4 shares this moiety and thus carries a comparable metabolic liability, but the altered linker may influence the rate or route of metabolism; no comparative study addresses this.

Metabolic Alert
Class-level inference
Methylenedioxyphenyl: known CYP-mediated ring-opening, potential reactive metabolite formation
Redox-active liability vs alkylsulfonyl tetrazoles
No compound-specific metabolic data; class-level alert
Drug Metabolism Redox Chemistry Toxicology

Evidence-Based Application Scenarios for 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole (CAS 1240725-37-4)


Chemical Probe Development for Targets Requiring Aromatic-Rich N1 Substitution

The N1-phenyl substituent on the tetrazole ring differentiates this compound from N1-alkyl 5-sulfonyltetrazoles, providing a potential advantage for engaging protein targets with aromatic-rich binding pockets via π-π stacking interactions. [1] Research programs investigating targets where the published N1-methyl series shows insufficient binding affinity may rationally select this compound as a probe candidate, with the expectation that the phenyl group enhances target complementarity. Experimental validation against specific targets is required, as no affinity data currently exist.

SAR Studies Probing Conformational Effects of Ethyl vs. Methylene Sulfonyl Linkers

The ethylene linker between the sulfonyl group and the benzo[d][1,3]dioxole moiety introduces greater conformational freedom compared to the methylene-linked analog CAS 1036244-18-4. [2] This property makes the compound a useful tool in systematic SAR studies aimed at understanding how linker flexibility affects target engagement, cellular permeability, or metabolic stability within the 5-sulfonyltetrazole chemical series. Procurement should be coupled with the comparator to enable direct head-to-head comparisons.

Mechanistic Toxicology Studies of Methylenedioxyphenyl-Containing Heterocycles

The benzo[d][1,3]dioxole group is a well-established structural alert for CYP450-mediated bioactivation and potential reactive metabolite formation. [3] This compound can serve as a model substrate in drug metabolism and safety assessment studies aimed at delineating the metabolic fate and toxicological consequences of incorporating methylenedioxyphenyl motifs into non-drug-like heterocyclic scaffolds, particularly in comparison to structurally matched analogs lacking this moiety.

Screening Library Diversification for Phenotypic Assays in Oncology

The 5-sulfonyltetrazole scaffold has demonstrated neuroblastoma differentiation activity in phenotypic screens, albeit with structurally simpler analogs. [1] The unique combination of an N1-phenyl group, ethylsulfonyl linker, and benzo[d][1,3]dioxole moiety in this compound adds chemical diversity to screening decks for oncology phenotypic assays. Its selection over commercially available N1-methyl sulfonyltetrazoles is justified for screening programs seeking novel chemotypes in differentiation therapy, with the caveat that its activity in such assays is entirely untested.

Application
Selection Property
Validation Focus
Aromatic-rich target probe development
N1-phenyl for potential π-stacking engagement
Target affinity assay validation
SAR studies of linker flexibility
Ethylene vs methylene spacer comparison
Conformational and activity profiling
Mechanistic toxicology of methylenedioxyphenyl heterocycles
Benzo[d][1,3]dioxole metabolic alert
Reactive metabolite trapping and CYP phenotyping
Oncology phenotypic screening diversification
Novel 5-sulfonyltetrazole chemotype
Differentiation assay hit validation
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